molecular formula C10H7ClOS B3057706 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde CAS No. 84258-82-2

3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B3057706
CAS No.: 84258-82-2
M. Wt: 210.68 g/mol
InChI Key: SUVSZMUJORUEPR-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde is a specialized chemical building block designed for medicinal chemistry and drug discovery research. As a derivative of the benzo[b]thiophene scaffold, this compound falls within a class of heterocycles recognized as privileged pharmacophores in medicinal chemistry due to their diverse biological attributes and proven presence in U.S. FDA-approved pharmaceuticals . The specific substitutions on the core structure, including the chloro and aldehyde functional groups, make it a highly versatile intermediate for constructing compound libraries aimed at exploring new therapeutic agents . The aldehyde group, in particular, is a key reactive handle for further synthetic elaboration. It readily undergoes condensation reactions to form Schiff bases or can be used to synthesize carboxamide derivatives, which are common motifs in the development of bioactive molecules . Thiophene-carboxamide derivatives, accessible from aldehydes like this one, have demonstrated significant anticancer properties by acting as biomimetics of known anticancer agents such as Combretastatin A-4 (CA-4), and have shown potent activity against cancer cell lines including hepatocellular carcinoma (HCC) in preclinical studies . Researchers can leverage this compound to develop novel candidates targeting a range of diseases, with its core structure serving as a potential bio-isostere for phenyl rings to optimize properties like metabolic stability and binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methyl-3a,7a-dihydro-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c1-6-3-2-4-7-9(6)10(11)8(5-12)13-7/h2-5,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLICHWJBIZTJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2C1C(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylbenzaldehyde with sulfur and a suitable base to form the benzo[b]thiophene ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde is a chemical compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound has applications in scientific research, including:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential use in the development of new pharmaceuticals.
  • Industry It is used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The aldehyde group can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carboxylic acid.
  • Reduction The aldehyde group can be reduced to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride. The major product formed is 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-methanol.
  • Substitution The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles such as amines or thiols can be used for substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs with shared functional motifs:

Property 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 5-Bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde
CAS Number Not provided Not provided 99514-99-5
Molecular Formula C₁₀H₉ClOS* (inferred) C₁₄H₁₁ClN₄O₄S₃ C₁₃H₉BrO₃
Molecular Weight ~212.7 g/mol* (calculated) 430.9 g/mol 293.1 g/mol
Key Substituents Cl, CH₃, CHO Cl, N-methylhydrazine, dihydroxybenzylidene, carboxylate ester Br, 2-ethylhexoxy, CHO
Core Structure Partially hydrogenated benzo[b]thiophene 1,4,2-Benzodithiazine with fused aromatic rings Simple thiophene
Functional Groups Aldehyde, chloro, methyl Aldehyde, hydrazine, ester, hydroxyl Aldehyde, bromo, ether
Reported Applications Not specified Intermediate in heterocyclic synthesis Pharmaceuticals, agrochemicals, electronic materials

Note: The molecular formula and weight of the target compound are inferred due to lack of direct evidence.

Key Differences and Implications

Substituent Effects: The chloro and methyl groups in the target compound likely enhance steric hindrance and electron-withdrawing effects compared to the bromo and 2-ethylhexoxy groups in the thiophene analog . This difference may influence solubility and reactivity in cross-coupling reactions.

Functional Group Diversity :

  • The benzodithiazine derivative contains multiple reactive sites (e.g., hydroxyl, hydrazine), making it suitable for multi-step syntheses. In contrast, the target compound’s aldehyde group is its primary reactive moiety.

Applications :

  • The 5-Bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde’s use in electronics highlights the role of alkoxy and halogen groups in tuning charge transport properties . The target compound’s partially saturated structure may favor applications requiring conformational stability.

Research Findings and Data Limitations

  • Synthetic Challenges : The benzodithiazine derivative requires complex multi-step synthesis (e.g., hydrazine coupling), whereas the target compound’s synthesis is likely simpler due to fewer functional groups.
  • Spectroscopic Data : reports analytical data (C, H, N percentages) for the benzodithiazine compound, which could serve as a benchmark for purity comparisons. Similar data for the target compound are lacking.

Biological Activity

3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The molecular formula of this compound is C_10H_9ClS, with a molecular weight of 200.70 g/mol. The structure features a benzo[b]thiophene core with a chloromethyl and aldehyde functional group, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the benzo[b]thiophene class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiophene can effectively inhibit the growth of Mycobacterium tuberculosis, with structure-activity relationship (SAR) analyses revealing that specific substitutions enhance potency. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.6 µM, demonstrating considerable efficacy against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that the compound may induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Notably, compounds with similar structural motifs have shown promising results in inhibiting tumor growth .

The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets within cells. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function and leading to downstream effects on cellular pathways .

Study on Antitubercular Activity

A study focusing on the antitubercular activity of similar compounds demonstrated that modifications at the C-3 position significantly influenced both potency and cytotoxicity. The research highlighted that while some derivatives exhibited strong inhibitory effects against M. tuberculosis, they also presented varying levels of cytotoxicity towards eukaryotic cells .

Analgesic Activity Assessment

Another investigation into related benzothiophene derivatives evaluated their analgesic properties using animal models. Compounds were tested for their ability to alleviate pain without inducing significant gastric irritation, suggesting a favorable therapeutic profile .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Chloro-4-methylbenzo[b]thiophene-2-carbaldehydeLacks dihydro structureModerate antimicrobial activity
4-Methylbenzo[b]thiophene-2-carbaldehydeLacks chlorineLow anticancer activity
3a,7a-Dihydrobenzo[b]thiophene-2-carbaldehydeLacks chlorine and methyl groupsMinimal biological activity

This table illustrates how the presence of both chlorine and methyl groups in this compound significantly enhances its biological activity compared to its analogs.

Q & A

Q. What are the most reliable synthetic routes for 3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Lithiation and formylation of a methylthio-substituted benzene precursor using n-BuLi and DMF, analogous to the one-pot method for benzo[b]thiophene-2-carbaldehyde .
  • Step 2 : Chlorination and methylation at the 3- and 4-positions, respectively, using ZnCl₂ as a catalyst (similar to chloromethylation strategies in thiophene derivatives) .
  • Key Considerations : Optimize reaction temperatures (0–25°C for lithiation, room temperature for formylation) and stoichiometric ratios to prevent over-functionalization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry at the 3a,7a-dihydro positions .
  • Vibrational Spectroscopy : Compare experimental FT-IR/Raman spectra (400–4000 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31++G(d,p)) to validate conformers and substituent effects .
  • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} chemical shifts, focusing on deshielded aldehyde protons (~9.95 ppm) and thiophene ring protons .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic additions?

  • Methodological Answer :
  • The aldehyde group’s electrophilicity is enhanced by electron-withdrawing chloro and methyl groups. Computational studies (DFT) reveal localized LUMO density at the aldehyde carbon, favoring nucleophilic attack .
  • Experimental validation: Perform reactions with hydrazines or Grignard reagents under inert conditions (e.g., THF, −78°C) and monitor via TLC/GC-MS. Compare kinetics with non-halogenated analogs to quantify electronic effects .

Q. What computational strategies are effective for predicting the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :
  • Hydrogen-Bonding Analysis : Apply graph-set analysis (Etter’s formalism) to identify recurring motifs (e.g., C=O···H–C interactions) .
  • Molecular Dynamics (MD) Simulations : Use force fields parameterized for sulfur-containing heterocycles to model lattice energies and predict polymorphism .
  • Validation : Cross-reference simulated powder XRD patterns with experimental data to resolve discrepancies in predicted vs. observed packing .

Q. How can researchers resolve contradictions in spectroscopic data for dihydrobenzo[b]thiophene derivatives?

  • Methodological Answer :
  • Case Study : If NMR signals for 3a,7a-dihydro protons conflict across studies:
  • Step 1 : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation.
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).
  • Step 3 : Validate assignments via 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC experiments .
  • General Protocol : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isomeric impurities .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

  • Methodological Answer :
  • Functionalization : Introduce sulfonamide or hydrazone moieties via condensation reactions (e.g., Schiff base formation with 4-aminobenzenesulfonamide) to enhance bioactivity .
  • SAR Studies : Systematically vary substituents (e.g., replace Cl with Br or modify the methyl group) and assay against target enzymes (e.g., microbial kinases).
  • In Silico Screening : Dock derivatives into protein active sites (PDB ID: relevant targets) using AutoDock Vina to prioritize synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde

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